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Compound of Interest

Compound Name: 12-Deoxy Roxithromycin

Cat. No.: B15351447 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Roxithromycin is a semi-synthetic macrolide antibiotic widely used to treat various bacterial

infections. As with any active pharmaceutical ingredient (API), ensuring its purity is critical for

safety and efficacy. Impurity profiling is a key aspect of quality control in drug manufacturing.

12-Deoxy Roxithromycin, also known as Roxithromycin Impurity H, is a known related

substance of Roxithromycin. This document provides a detailed application note and protocol

for the use of 12-Deoxy Roxithromycin as a reference standard in the impurity profiling of

Roxithromycin, primarily utilizing High-Performance Liquid Chromatography (HPLC).

The European Pharmacopoeia (EP) lists 12-Deoxy Roxithromycin as a specified impurity of

Roxithromycin, designated as impurity H[1]. Its chemical name is (9E)-12-Deoxy-9-[O-[(2-

methoxyethoxy)methyl]oxime] Erythromycin[2][3][4][5][6]. Understanding and controlling this

impurity is essential for compliance with regulatory standards.

Logical Relationship between Roxithromycin and
12-Deoxy Roxithromycin
12-Deoxy Roxithromycin is structurally very similar to the parent drug, differing by the

absence of a hydroxyl group at the 12-position of the erythromycin core. This structural
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similarity underscores the importance of a robust analytical method to ensure their separation

and accurate quantification.
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Caption: Logical relationship between Roxithromycin and its impurity.

Experimental Protocols
A stability-indicating HPLC method is crucial for the accurate determination of Roxithromycin

and its impurities. The following protocol is based on methods described in the European

Pharmacopoeia and other relevant studies for the analysis of Roxithromycin and its related

substances[1].

High-Performance Liquid Chromatography (HPLC)
Method for Impurity Profiling
This method is designed to separate 12-Deoxy Roxithromycin (Impurity H) from

Roxithromycin and other related substances.

Chromatographic Conditions:
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Parameter Condition

Column
C18, 5 µm, 4.6 x 250 mm (e.g., Shim VP-ODS)

[7] or equivalent

Mobile Phase
Gradient elution with Mobile Phase A and Mobile

Phase B[1]

Mobile Phase A: 10 mmol L⁻¹ ammonium

acetate and 0.1% formic acid in

water:acetonitrile (62.5:37.5)[7]

Mobile Phase B: Acetonitrile

Gradient Program Time (min)

0 - 50

50 - 51

51 - 80

80 - 81

81 - 100

Flow Rate 1.1 mL/min[1]

Column Temperature Ambient or controlled at 25 °C

Detection UV at 205 nm[1]

Injection Volume 20 µL

Injector Temperature 8 °C[1]

Relative Retention Time (RRT):

Roxithromycin: ~22 min

12-Deoxy Roxithromycin (Impurity H): ~1.85[1]

Preparation of Solutions
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a. Standard Solution (Roxithromycin):

Accurately weigh about 10 mg of Roxithromycin reference standard into a 100 mL volumetric

flask.

Dissolve in and dilute to volume with the mobile phase to obtain a concentration of

approximately 100 µg/mL.

b. Impurity Standard Solution (12-Deoxy Roxithromycin):

Accurately weigh about 10 mg of 12-Deoxy Roxithromycin reference standard into a 100

mL volumetric flask.

Dissolve in and dilute to volume with the mobile phase to obtain a concentration of

approximately 100 µg/mL.

Further dilute this solution to a suitable concentration for determining the Limit of Detection

(LOD), Limit of Quantification (LOQ), and Relative Response Factor (RRF).

c. Sample Solution (Roxithromycin Drug Substance):

Accurately weigh about 25 mg of the Roxithromycin sample into a 50 mL volumetric flask.

Dissolve in and dilute to volume with the mobile phase to obtain a concentration of

approximately 500 µg/mL.

System Suitability
Before sample analysis, the chromatographic system must be evaluated to ensure it is

functioning correctly.

Inject the Roxithromycin standard solution.

The theoretical plates for the Roxithromycin peak should be not less than 2000.

The tailing factor for the Roxithromycin peak should be not more than 2.0.

The relative standard deviation for replicate injections should be not more than 2.0%.
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Quantification of 12-Deoxy Roxithromycin
The amount of 12-Deoxy Roxithromycin in a Roxithromycin sample can be quantified using

the external standard method or by using the relative response factor if established.

Calculation using External Standard:

Where:

Area_impurity = Peak area of 12-Deoxy Roxithromycin in the sample chromatogram.

Area_standard = Peak area of 12-Deoxy Roxithromycin in the impurity standard

chromatogram.

Conc_standard = Concentration of the 12-Deoxy Roxithromycin standard solution.

Conc_sample = Concentration of the Roxithromycin sample solution.

Acceptance Criteria (as per European Pharmacopoeia):

Impurity H (12-Deoxy Roxithromycin): Not more than 0.5%[1].

Experimental Workflow for Impurity Profiling
The following diagram illustrates the workflow for the impurity profiling of Roxithromycin using

12-Deoxy Roxithromycin as a reference standard.
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Caption: Experimental workflow for HPLC-based impurity profiling.
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Data Presentation
The following table summarizes the key quantitative parameters for the analytical method. Note

that specific LOD, LOQ, and RRF values for 12-Deoxy Roxithromycin should be determined

during method validation in the user's laboratory.

Parameter Roxithromycin
12-Deoxy Roxithromycin
(Impurity H)

Retention Time (approx.) 22 min[1]
~40.7 min (based on RRT of

1.85)[1]

Relative Retention Time (RRT) 1.00 1.85[1]

Limit of Detection (LOD)
2.5 µg/mL (for a specific

method)[1]
To be determined

Limit of Quantification (LOQ)
8.4 µg/mL (for a specific

method)[1]
To be determined

Relative Response Factor

(RRF)
1.00 To be determined

Acceptance Limit (EP) - ≤ 0.5%[1]

Conclusion
This application note provides a comprehensive protocol for the use of 12-Deoxy
Roxithromycin as a reference standard in the impurity profiling of Roxithromycin. The detailed

HPLC method, based on pharmacopoeial guidelines, allows for the effective separation and

quantification of this critical impurity. Adherence to this protocol will enable researchers and

drug development professionals to accurately assess the purity of Roxithromycin, ensuring its

quality and compliance with regulatory standards. It is recommended that each laboratory

validates this method to determine specific performance characteristics.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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